4-Benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness ADME prediction

Procure this exact CAS 917749-97-4 to preserve BBB permeability in your CNS screening cascade. The piperidine sulfonamide (XLogP3 3.1, TPSA 105 Ų) delivers superior passive membrane diffusion vs. morpholine analogs (TPSA ≥126 Ų), while the N-4 benzyl group provides a distinct CA-isoform selectivity profile relative to ethyl or phenyl congeners. The free 3-thiol allows custom S-alkylation with alkyne/azide/biotin tags—eliminating the need for pre-derivatized analogs. Do not substitute; analog mismatch will confound SAR interpretation.

Molecular Formula C20H22N4O2S2
Molecular Weight 414.5 g/mol
Cat. No. B11764407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC20H22N4O2S2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3CC4=CC=CC=C4
InChIInChI=1S/C20H22N4O2S2/c25-28(26,23-13-5-2-6-14-23)18-11-9-17(10-12-18)19-21-22-20(27)24(19)15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2,(H,22,27)
InChIKeyGZTBABZBQMRHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS 917749-97-4): Sourcing & Differentiation Guide


4-Benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS 917749-97-4, molecular formula C₂₀H₂₂N₄O₂S₂, MW 414.54 g/mol) is a 4,5-disubstituted 1,2,4-triazole-3-thiol derivative bearing a benzyl group at N-4 and a 4-(piperidin-1-ylsulfonyl)phenyl moiety at C-5 [1]. The compound belongs to a broader chemotype of sulfonamide-functionalized triazole-3-thiols explored as enzyme inhibitor scaffolds, particularly for carbonic anhydrase, cholinesterase, and kinase targets [2]. Its computed XLogP3 of 3.1 and topological polar surface area (TPSA) of 105 Ų place it in a moderate lipophilicity range with favorable drug-like physicochemical space (MW < 500, H-bond donors = 1, H-bond acceptors = 5, rotatable bonds = 5) [1]. The compound is commercially available from multiple vendors at ≥95% purity [3].

Why 4-Benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol Cannot Be Interchanged with In-Class Analogs


Within the 4-substituted-5-(4-sulfonylphenyl)-4H-1,2,4-triazole-3-thiol series, small structural changes at the N-4 position (benzyl vs. ethyl vs. phenyl vs. methoxyethyl) and the sulfonamide nitrogen substituent (piperidine vs. morpholine vs. 4-methylpiperazine) produce quantifiably distinct physicochemical profiles that directly impact assay behavior, solubility, and permeability [1]. The benzyl N-4 substituent confers an XLogP3 of 3.1 — approximately 0.5–1.5 log units higher than its morpholine- or methoxyethyl-substituted congeners — altering partitioning behavior in cellular and biochemical assays [2]. The piperidine sulfonamide, in contrast to morpholine, eliminates one hydrogen bond acceptor and reduces TPSA, favoring membrane permeability over aqueous solubility [1]. These differences mean that substitution of the target compound with a cheaper or more readily available analog (e.g., the ethyl or morpholine variant) will introduce uncontrolled variables in any structure-activity relationship (SAR) study, rendering head-to-head biological comparisons invalid unless the specific analog-baseline correlation has been experimentally calibrated [3].

Quantitative Differentiation Evidence: 4-Benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol vs. Closest Structural Analogs


Lipophilicity (XLogP3) Head-to-Head: Benzyl vs. Morpholine and Methoxyethyl N-4 Analogs

The target compound exhibits a computed XLogP3 of 3.1, which is substantially higher than the morpholinosulfonyl congener 4-benzyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS 917750-04-0, XLogP3 ≈ 2.0 based on structurally analogous PubChem CID 18524234 data [1]) and the methoxyethyl variant 4-(2-methoxyethyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS 917749-92-9, XLogP3 ≈ 0.3 based on PubChem CID 18524236 data for the morpholine-methoxyethyl hybrid [2]). The 0.8–2.8 log unit difference translates to a 6- to 630-fold theoretical increase in octanol-water partition coefficient, directly impacting membrane permeability and non-specific protein binding in biochemical assays.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area: Piperidine Sulfonamide vs. Morpholine Sulfonamide Influence on CNS Permeability Prediction

The target compound's TPSA of 105 Ų, resulting from its piperidine-1-sulfonyl motif (1 sulfonamide S=O, 1 triazole ring nitrogen count), is 21–34 Ų lower than the morpholine-containing analog 4-benzyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS 917750-04-0, TPSA estimated at 126–139 Ų due to the morpholine ring oxygen adding ~21–34 Ų) [1]. This difference is critical because the widely accepted threshold for favorable CNS penetration is TPSA ≤ 90 Ų for passive diffusion, with ≤ 70 Ų considered optimal [2]. While neither compound falls within optimal CNS range, the target compound's lower TPSA places it closer to the borderline and predicts measurably higher passive BBB permeability than the morpholine variant.

CNS drug design Blood-brain barrier Permeability

Molecular Weight and Heavy Atom Count: Benzyl N-4 Substituent Balances Bulk Without Exceeding Rule-of-Five Threshold

The target compound has MW 414.5 g/mol and 28 heavy atoms, sitting within the optimal range for oral drug-likeness (MW < 500). The closest N-4 analogs differ systematically: 4-ethyl analog (CAS 917746-01-1) has MW 352.5 (15.0% lower, 6 fewer heavy atoms), while the 4-phenyl analog (CAS 917750-05-1) has MW 400.5 (3.4% lower, 1 fewer carbon) . The benzyl group provides an additional aromatic ring that can engage in π-π stacking or hydrophobic interactions with target protein binding pockets without increasing hydrogen bond donor count, unlike the 4-(2-methoxyethyl) analog (MW 382.5, adds a hydrogen bond acceptor) . This places the benzyl analog at a 'sweet spot' — higher MW than ethyl (enabling more target contacts) but without the polarity penalty of the methoxyethyl variant.

Drug-likeness Lead optimization Rule of Five

Thiol Reactivity: S-Functionalization Potential Differentiates from Thioether and Sulfone-Only Triazole Scaffolds

The thiol (-SH) group at the triazole 3-position provides a nucleophilic handle that is absent in 1,2,4-triazole-3-one or 3-thioether derivatives. This enables S-alkylation, S-arylation, disulfide formation, or metal chelation chemistry [1]. Literature on structurally related 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols demonstrates that S-substituted derivatives exhibit measurable differences in antitumor and antimicrobial activity versus the parent thiol, with MIC values shifting by 2- to 8-fold depending on the S-substituent [2]. The target compound's thiol group thus serves both as a pharmacophoric element and as a synthetic diversification point, a dual functionality not offered by non-thiol analogs.

Chemical biology Covalent inhibitors Bioconjugation

Procurement-Relevant Application Scenarios for 4-Benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol


CNS-Targeted Kinase or mGlu5 Receptor Modulator Screening (Blood-Brain Barrier Permeability-Dependent Programs)

The compound's XLogP3 of 3.1 and TPSA of 105 Ų position it near the upper boundary of CNS drug-like chemical space [1]. For neuroscience programs targeting kinases or mGlu5 receptors where passive BBB penetration is required, this compound is a more appropriate screening candidate than the morpholine sulfonamide analog (TPSA ≥ 126 Ų), which is predicted to be effectively CNS-impermeant [2]. Procurement should prioritize this compound when the screening cascade includes a cell-based BBB model (e.g., MDCK-MDR1 or hCMEC/D3 monolayer), as the piperidine sulfonamide is expected to show measurably higher Papp (apical→basolateral) than the morpholine congener.

Acetylcholinesterase or Carbonic Anhydrase Inhibitor Lead Optimization (Sulfonamide Pharmacophore-Dependent Targets)

1,2,4-Triazole-3-thiols bearing a sulfonamide group are established chemotypes for acetylcholinesterase (AChE) and carbonic anhydrase (CA) inhibition [1]. The target compound combines both a triazole-3-thiol (a zinc-binding motif for CA isoforms) and a piperidine sulfonamide (a recognized AChE peripheral anionic site ligand). In SAR programs where the N-4 substituent is being explored for selectivity between CA isoforms (I vs. II vs. IX) or between AChE and BuChE, this compound provides the benzyl N-4 variant — distinct from previously published ethyl, phenyl, and amino N-4 analogs — completing the SAR matrix [2]. Researchers should procure this exact CAS number rather than substituting with 4-ethyl or 4-phenyl analogs, as even a methylene-to-phenyl swap at N-4 can invert CA isoform selectivity (literature precedent in benzenesulfonamide triazole series).

Covalent Probe Development via S-Functionalization (Chemical Biology Tool Compound Synthesis)

The free thiol at the triazole 3-position enables on-resin or in-solution S-alkylation to install alkyne, azide, biotin, or fluorophore tags for chemical proteomics [1]. Unlike pre-derivatized thioether analogs, this compound allows the end user to tailor the S-substituent to their specific pull-down or imaging application. Procurement of the parent thiol is preferable to purchasing pre-alkylated derivatives when the desired S-substituent is not commercially available, as the thiol provides a common synthetic intermediate compatible with diverse electrophiles (alkyl halides, Michael acceptors, disulfides) under mild basic conditions (K₂CO₃, DMF, rt, 2–4 h).

Fragment-Based Drug Discovery (FBDD) Library Expansion — Medium-Complexity Aromatic Fragment

With MW 414.5, 5 rotatable bonds, and 1 H-bond donor, the compound falls within the 'medium-complexity' fragment range suitable for scaffold-hopping exercises. Its benzyl N-4 and piperidine sulfonamide groups provide orthogonal vectors for fragment growing, while the thiol offers a metal-coordination anchor point for metalloenzyme targets [1]. Compared to the 4-ethyl analog (MW 352.5, fewer potential target contacts), this compound provides a richer pharmacophoric profile without exceeding the MW 500 lead-like ceiling, making it a preferred starting point for fragment growth toward higher-affinity leads.

Quote Request

Request a Quote for 4-Benzyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.